molecular formula C22H24N4O2 B3018480 6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415501-62-9

6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B3018480
CAS RN: 2415501-62-9
M. Wt: 376.46
InChI Key: IMUBICKIBWKOMV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a pyrrole ring, a benzoyl group, and a propoxy group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .


Molecular Structure Analysis

The compound’s structure includes a hexahydropyrrolo[3,4-c]pyrrol ring, a pyridine ring, and a benzoyl group attached to a propoxy group. These groups could potentially interact with biological targets in a variety of ways, depending on their spatial arrangement and the presence of any chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs work by interacting with proteins in the body, often by binding to a specific site on the protein and altering its activity .

Future Directions

Future research on this compound could involve studying its synthesis, determining its physical and chemical properties, and testing its biological activity. This could potentially lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

6-[5-(4-propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15(2)28-20-6-4-17(5-7-20)22(27)26-13-18-11-25(12-19(18)14-26)21-8-3-16(9-23)10-24-21/h3-8,10,15,18-19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUBICKIBWKOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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